3-(Furan-2-yl)-2-methylprop-2-en-1-amine, also known as N-(furan-2-ylmethyl)-N-methylprop-2-en-1-amine, is an organic compound with the molecular formula and a molecular weight of 151.21 g/mol. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The compound has garnered attention in various scientific fields due to its potential biological activities and applications in synthetic chemistry.
This compound falls under the category of amines and can be classified as a substituted furan derivative. It is primarily synthesized through organic reactions involving furan derivatives and alkenes. The compound's unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and material science.
The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine typically involves several methods:
The molecular structure of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine features a furan ring attached to a propene chain, with a methyl group on the nitrogen atom. The structural representation can be summarized as follows:
The compound appears as a liquid at room temperature and should be stored at 4 °C for stability .
3-(Furan-2-yl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:
These reactions are significant for synthesizing more complex molecules that may have pharmaceutical applications.
The mechanism of action for compounds like 3-(Furan-2-yl)-2-methylprop-2-en-1-amine often involves:
The physical and chemical properties of 3-(Furan-2-yl)-2-methylprop-2-en-1-amine include:
| Property | Value |
|---|---|
| Appearance | Liquid |
| Molecular Weight | 151.21 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Storage Temperature | 4 °C |
| Hazard Statements | H227-H315-H318-H335 |
The compound is classified as dangerous due to its potential hazards upon exposure .
3-(Furan-2-yl)-2-methylprop-2-en-1-amine has several applications in scientific research:
Furan heterocycles have been integral to neuroactive compound development since the late 20th century, prized for their bioisosteric properties and metabolic versatility. Early structural prototypes featured simple furan-alkylamine chains, exemplified by compounds like 3-(furan-2-yl)propan-1-amine (CAS 4428-38-0), which served as synthetic intermediates for neurotransmitter analogs [4]. This scaffold evolved into more complex architectures such as (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine (CAS 354552-07-1), where furan rings were conjugated with phenylamine groups to enhance blood-brain barrier permeability [3]. Concurrently, crystallographic studies of furan-carboxamide derivatives (e.g., N-(2-nitrophenyl)furan-2-carboxamide) revealed precise dihedral angles (7.03° between furan/amide planes) that optimized ligand-protein interactions for CNS targets [5]. The progression culminated in hybrid amines incorporating propargyl motifs, marking a strategic shift toward multi-target engagement in neurodegeneration research.
Table 1: Evolution of Furan-Containing Neuropharmacological Agents
| Compound | Structural Features | Therapeutic Application |
|---|---|---|
| 3-(Furan-2-yl)propan-1-amine | Linear C3-amine linker | Monoamine modulation precursor |
| (1-Furan-2-yl-3-methyl-but-3-enyl)-phenyl-amine | Branched alkenyl-phenylamine | Cognitive impairment candidates |
| F2MPA | Propargylamine-furan conjugation | MAO-B inhibition & synaptic enhancement |
| 3-(Furan-2-yl)-2-methylprop-2-en-1-amine | Conjugated enamine-propargylamine hybrid | Multi-target neuroprotection |
Propargylamine (HC≡CCH₂NH₂) serves as an irreversible pharmacophore for covalent enzyme modulation. Its terminal alkyne group enables electron transfer mechanisms critical for inhibiting flavin-dependent monoamine oxidases (MAOs). As validated by kinetic studies of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), propargylamines exhibit partially reversible MAO-B inhibition (IC₅₀ ≈ 0.1–1 μM) through competitive binding at the FAD cofactor site [2]. Beyond enzymatic blockade, propargylamines demonstrate neuroprotective efficacy via:
Electrophysiological evidence confirms that propargylamine-furan hybrids like F2MPA enhance hippocampal long-term potentiation (LTP) at 1 mg/kg doses, directly correlating enzyme inhibition with synaptic plasticity [2].
Table 2: Neuropharmacological Actions of Propargylamine Derivatives
| Biological Target | Mechanistic Action | Functional Outcome |
|---|---|---|
| MAO-B enzyme | Competitive FAD-site binding | Dopamine preservation & H₂O₂ reduction |
| Mitochondrial complex I | Electron leakage prevention | ROS suppression |
| Apoptotic pathways | Bcl-2 upregulation; Bax inhibition | Neuronal survival enhancement |
| Dentate gyrus synapses | AMPA receptor phosphorylation modulation | LTP amplification |
The conjugation of furan and propargylamine creates a dual-domain pharmacophore addressing complementary neuropharmacological requirements:
This synergy is evidenced by F2MPA's dual efficacy: 85% LTP potentiation and 40% reduction in pilocarpine-induced seizure susceptibility, demonstrating improved safety margins versus non-hybrid MAO inhibitors [2]. The hybridization strategy exemplifies the "polypharmacology by design" paradigm now dominating neurodegenerative drug discovery [9].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5